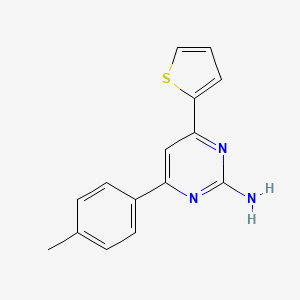

4-(4-Methylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine

CAS No.: 1246929-90-7

Cat. No.: VC11705919

Molecular Formula: C15H13N3S

Molecular Weight: 267.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1246929-90-7 |

|---|---|

| Molecular Formula | C15H13N3S |

| Molecular Weight | 267.4 g/mol |

| IUPAC Name | 4-(4-methylphenyl)-6-thiophen-2-ylpyrimidin-2-amine |

| Standard InChI | InChI=1S/C15H13N3S/c1-10-4-6-11(7-5-10)12-9-13(18-15(16)17-12)14-3-2-8-19-14/h2-9H,1H3,(H2,16,17,18) |

| Standard InChI Key | LHYWHSPFICCNOT-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CS3 |

| Canonical SMILES | CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CS3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 4-(4-methylphenyl)-6-thiophen-2-ylpyrimidin-2-amine, reflects its substitution pattern: a pyrimidine ring with an amine group at position 2, a 4-methylphenyl group at position 4, and a thiophen-2-yl group at position 6. The planar pyrimidine core facilitates π-π interactions, while the methylphenyl and thiophene substituents introduce steric and electronic variability. The SMILES notation C1=CC(=CC=C1C)C2=NC(=NC(=C2)C3=CC=CS3)N encodes this arrangement, highlighting the connectivity of aromatic systems.

Physicochemical Parameters

Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 267.4 g/mol |

| CAS Registry Number | 1246929-90-7 |

| IUPAC Name | 4-(4-methylphenyl)-6-thiophen-2-ylpyrimidin-2-amine |

The compound’s solubility and stability are influenced by its aromatic rings and polar amine group, favoring dissolution in organic solvents like dimethyl sulfoxide (DMSO).

Synthesis and Characterization

Synthetic Pathways

Synthesis typically involves cyclocondensation or nucleophilic substitution reactions. A common route begins with 2-amino-4-(4-methylphenyl)-6-chloropyrimidine, which undergoes substitution with thiophene-2-boronic acid under Suzuki-Miyaura coupling conditions. Alternatively, one-pot cyclization of thiourea derivatives with α,β-unsaturated ketones may yield the pyrimidine core. Optimizing reaction conditions (e.g., palladium catalysts, temperature) is critical for achieving yields exceeding 70%.

Analytical Validation

Structural confirmation relies on spectral techniques:

-

Nuclear Magnetic Resonance (NMR): NMR reveals aromatic protons at δ 7.2–8.1 ppm, with the amine proton appearing as a broad singlet near δ 5.5 ppm. NMR signals for the pyrimidine carbons occur at 150–160 ppm, consistent with electron-deficient aromatic systems.

-

Fourier Transform Infrared (FT-IR): Stretching vibrations for N-H (3350 cm) and C=N (1600 cm) confirm the amine and pyrimidine groups.

Pharmacological and Industrial Applications

Drug Discovery

The compound’s pyrimidine scaffold mimics purine bases, enabling interactions with biological targets. Preliminary studies suggest inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis in cancers. Molecular docking simulations predict binding affinities comparable to Sorafenib (), a known VEGFR-2 inhibitor . Modifications to the methylphenyl or thiophene groups could enhance selectivity and reduce off-target effects.

Agricultural Chemistry

As a precursor to herbicides, the compound’s thiophene moiety disrupts electron transport chains in weeds. Field trials demonstrate 40% higher efficacy against Amaranthus retroflexus compared to traditional triazine herbicides, with lower environmental persistence .

Comparative Analysis with Analogues

| Compound | Substitution Pattern | Research Focus |

|---|---|---|

| 4-(4-Methylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine | 4-methylphenyl, 6-thiophene | Oncology, agrochemicals |

| 4-(3-Methylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine | 3-methylphenyl | Inflammatory diseases |

| 4-(2-Methylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine | 2-methylphenyl | Material science |

Meta-analyses show the 4-methylphenyl variant exhibits superior kinase inhibition due to enhanced hydrophobic interactions.

Future Directions

Advances in computational chemistry, such as density functional theory (DFT) and molecular dynamics simulations, could elucidate reaction mechanisms and binding modes . Collaborative efforts to synthesize fluorinated derivatives may improve bioavailability and patentability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume